2-(Butylsulfonyl)benzoic acid
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Overview
Description
2-(Butylsulfonyl)benzoic acid is an organic compound with the molecular formula C11H14O4S. It is characterized by the presence of a benzoic acid moiety substituted with a butylsulfonyl group. This compound is primarily used in research settings and has various applications in chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Butylsulfonyl)benzoic acid typically involves the sulfonation of benzoic acid derivatives. One common method includes the reaction of benzoic acid with butylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale sulfonation reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques such as recrystallization .
Chemical Reactions Analysis
Types of Reactions: 2-(Butylsulfonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are employed for halogenation reactions
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated benzoic acid derivatives
Scientific Research Applications
2-(Butylsulfonyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is employed in proteomics research to study protein interactions and modifications.
Medicine: While not extensively used in therapeutic applications, it serves as a reference compound in pharmacological studies.
Industry: It is utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Butylsulfonyl)benzoic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the sulfonyl group can participate in various chemical reactions. These interactions influence the compound’s reactivity and its ability to modify biological molecules .
Comparison with Similar Compounds
Benzoic acid: Lacks the butylsulfonyl group, making it less reactive in certain chemical reactions.
4-(Butylsulfonyl)benzoic acid: Similar structure but with the sulfonyl group in a different position, leading to different reactivity and properties.
2-(Methylsulfonyl)benzoic acid: Contains a methylsulfonyl group instead of a butylsulfonyl group, resulting in different steric and electronic effects .
Uniqueness: 2-(Butylsulfonyl)benzoic acid is unique due to the presence of the butylsulfonyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound in research and industrial applications where specific reactivity and interactions are required .
Properties
IUPAC Name |
2-butylsulfonylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4S/c1-2-3-8-16(14,15)10-7-5-4-6-9(10)11(12)13/h4-7H,2-3,8H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHIBSFKGKUZBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)C1=CC=CC=C1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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